4-Hydroxy-3-(4-nitrophenyl)chromen-2-one
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Overview
Description
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 4th position and a nitrophenyl group at the 3rd position on the chromen-2-one scaffold.
Preparation Methods
The synthesis of 4-Hydroxy-3-(4-nitrophenyl)chromen-2-one typically involves the condensation of 4-hydroxycoumarin with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 4-Hydroxy-3-(4-nitrophenyl)chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its antimalarial activity is believed to result from the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s anticoagulant activity is thought to involve the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors .
Comparison with Similar Compounds
4-Hydroxy-3-(4-nitrophenyl)chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-Hydroxy-3-(3-nitrophenyl)chromen-2-one: Similar structure but with the nitro group at the 3rd position on the phenyl ring.
4-Hydroxy-3-(4-aminophenyl)chromen-2-one: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-3-(4-methoxyphenyl)chromen-2-one: Similar structure but with a methoxy group instead of a nitro group.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical reactivity
Properties
Molecular Formula |
C15H9NO5 |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
4-hydroxy-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9NO5/c17-14-11-3-1-2-4-12(11)21-15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H |
InChI Key |
DRBRQOWXSGMTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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